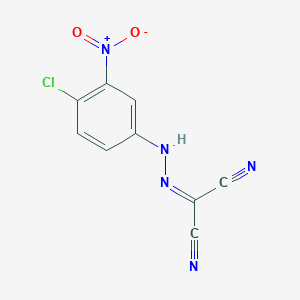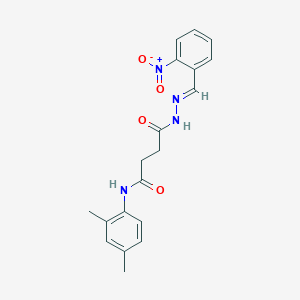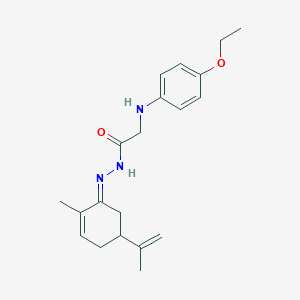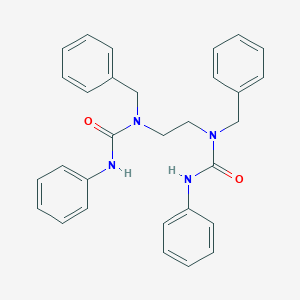
N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE is a chemical compound with the molecular formula C9H4ClN5O2 and a molecular weight of 249.61336 g/mol . This compound is known for its unique structure, which includes a hydrazono group attached to a malononitrile core, and a 4-chloro-3-nitrophenyl group.
Métodos De Preparación
The synthesis of N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with malononitrile in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium ethoxide to facilitate the condensation reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets. The compound’s hydrazono group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
Similar compounds to N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE include:
- 2-({4-Bromo-3-nitrophenyl}hydrazono)malononitrile
- 2-({4-Methyl-3-nitrophenyl}hydrazono)malononitrile
- 2-({4-Nitrophenyl}hydrazono)malononitrile
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity, making this compound unique in its properties and applications .
Propiedades
Fórmula molecular |
C9H4ClN5O2 |
|---|---|
Peso molecular |
249.61 g/mol |
Nombre IUPAC |
2-[(4-chloro-3-nitrophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H4ClN5O2/c10-8-2-1-6(3-9(8)15(16)17)13-14-7(4-11)5-12/h1-3,13H |
Clave InChI |
IUPSBCHTLCOSAJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NN=C(C#N)C#N)[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC(=C(C=C1NN=C(C#N)C#N)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-2-methylphenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide](/img/structure/B323263.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(3,3-dimethyl-5-oxocyclohexylidene)hydrazino]-4-oxobutanamide](/img/structure/B323264.png)
![4-[2-(4-cyanobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B323266.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-cyanobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B323267.png)

![(3-Methoxybenzylidene)(4-{4-[(3-methoxybenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B323272.png)
![4-[(4-Fluorobenzylidene)amino]benzamide](/img/structure/B323274.png)
![2-(4-ethoxyanilino)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B323276.png)


![N-[(3-acetylphenyl)carbamothioyl]-4-chlorobenzamide](/img/structure/B323281.png)
![N'-[4-(methylsulfanyl)benzylidene]-2,2-diphenylacetohydrazide](/img/structure/B323282.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N'-phenylurea](/img/structure/B323284.png)

